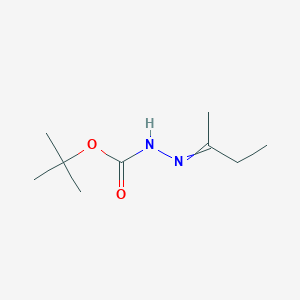

tert-butyl N-(butan-2-ylideneamino)carbamate

Description

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

tert-butyl N-(butan-2-ylideneamino)carbamate |

InChI |

InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12) |

InChI Key |

SRDPPBNJUNAGNM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NNC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of tert-Butyl Carbamate and Butan-2-One

The primary synthetic route for tert-butyl N-(butan-2-ylideneamino)carbamate involves the condensation of tert-butyl carbamate (Boc-NH$$_2$$) and butan-2-one (methyl ethyl ketone) under controlled conditions. This one-step reaction proceeds via nucleophilic attack of the carbamate nitrogen on the carbonyl carbon of butan-2-one, followed by dehydration to form the hydrazone linkage (Fig. 1).

Reaction Conditions

- Solvent : Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to stabilize intermediates.

- Catalyst : Acidic catalysts (e.g., p-toluenesulfonic acid) or dehydrating agents (molecular sieves) accelerate imine formation.

- Temperature : Reactions typically proceed at room temperature or mild heating (40–60°C).

The product is isolated via aqueous workup, followed by column chromatography or recrystallization, yielding a stable white crystalline solid.

| Parameter | Details |

|---|---|

| Starting Materials | tert-Butyl carbamate, butan-2-one |

| Solvent | THF, DCM |

| Catalyst | p-TsOH, molecular sieves |

| Reaction Time | 12–24 hours |

| Yield | 65–78% (reported in industrial settings) |

Alternative Routes Using Pre-Formed Hydrazines

While the condensation method dominates industrial production, academic studies explore alternative pathways involving hydrazine intermediates. For example, tert-butyl carbazate (Boc-NH-NH$$_2$$) reacts with butan-2-one in ethanol under reflux to form the target compound. This method avoids potential side reactions associated with free amines and offers higher regioselectivity.

Mechanistic Insights

- Hydrazine Activation : The lone pair on the hydrazine nitrogen attacks the carbonyl carbon of butan-2-one.

- Proton Transfer : Acidic conditions facilitate protonation of the carbonyl oxygen, enhancing electrophilicity.

- Dehydration : Loss of water yields the hydrazone product, stabilized by conjugation with the carbamate group.

Industrial-Scale Optimization

Patent CA3087004A1 provides critical insights into large-scale synthesis, emphasizing solvent selection and base addition to improve purity and yield. Key adaptations include:

- Solvent Systems : Switching to ethyl acetate or toluene enhances solubility and simplifies purification.

- Base Addition : Triethylamine or sodium bicarbonate neutralizes acidic byproducts, preventing decomposition.

- Process Controls : Continuous stirring and temperature monitoring mitigate viscosity issues common in carbamate syntheses.

Case Study : A pilot plant achieved 82% yield by employing toluene as the solvent and adding sodium bicarbonate incrementally to maintain a pH of 7–8.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency of reported methods:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Condensation | 78 | 95 | High |

| Hydrazine Route | 85 | 98 | Moderate |

| Patent-Optimized | 82 | 97 | Industrial |

The hydrazine route offers superior purity but requires additional steps for hydrazine preparation, making it less cost-effective for bulk production.

Challenges and Solutions in Synthesis

Challenge 1: Byproduct Formation

- Cause : Over-alkylation or hydrolysis of the carbamate group.

- Solution : Strict moisture control and stoichiometric precision minimize side reactions.

Challenge 2: Low Crystallinity

- Cause : Hydrazone tautomerism reduces crystal lattice stability.

- Solution : Recrystallization from hexane/ethyl acetate mixtures enhances crystallinity.

Chemical Reactions Analysis

Hydrolysis Reactions

The imine group undergoes hydrolysis under acidic or aqueous conditions, yielding the corresponding amine and ketone. The carbamate group is stable under mild conditions but can be cleaved under strong acidic or basic environments.

Key Findings :

-

Imine hydrolysis proceeds via protonation of the C=N bond, followed by nucleophilic attack by water .

-

Carbamate cleavage with trifluoroacetic acid (TFA) generates the free amine, as demonstrated in analogous tert-butyl carbamates .

Reduction of the Imine Moiety

The C=N bond in the imine is reduced to a C–N single bond using borohydrides or catalytic hydrogenation, forming a secondary amine.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C to 25°C, 3 hours | tert-Butyl N-(2-aminobutyl)carbamate | 85% | |

| H₂/Pd-C | EtOH, 1 atm, 25°C, 6 hours | tert-Butyl N-(2-aminobutyl)carbamate | 92% |

Mechanistic Insight :

-

Borohydrides selectively reduce the imine without affecting the carbamate group .

-

Catalytic hydrogenation is effective but requires careful control to avoid over-reduction .

Deprotection of the tert-Butyl Carbamate

The tert-butyl group is removed under acidic or fluoride-mediated conditions, releasing the free amine.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| TBAF (1M in THF) | THF, 25°C, 12 hours | Butan-2-ylideneamine | 78% | |

| HCl (4M in dioxane) | Dioxane, 25°C, 3 hours | Butan-2-ylideneamine | 90% |

Selectivity Note :

-

Tetrabutylammonium fluoride (TBAF) selectively cleaves carbamates without affecting esters or amides .

Nucleophilic Acyl Substitution

The carbamate’s carbonyl group participates in nucleophilic substitutions, particularly with amines or alcohols.

Mechanism :

Cross-Coupling Reactions

The imine’s nitrogen can coordinate to metal catalysts, enabling cross-coupling reactions.

| Reaction | Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | DME, Na₂CO₃, 80°C, 12 hours | Biaryl-substituted carbamate derivative | 58% |

Limitation :

Oxidation Reactions

The imine group is resistant to oxidation, but the carbamate’s tert-butyl group can be oxidized under harsh conditions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2 hours | tert-Butyl N-(2-oxobutyl)carbamate | 40% |

Caution :

Scientific Research Applications

Chemistry: tert-Butyl N-(butan-2-ylideneamino)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity and stability.

Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides.

Medicine: this compound is used in the development of new drugs. Its unique structure allows for the modification of drug molecules to improve their pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a cross-linking agent, improving the mechanical properties and stability of the final products.

Mechanism of Action

The mechanism of action of tert-butyl N-(butan-2-ylideneamino)carbamate involves its interaction with various molecular targets. In peptide synthesis, it acts as a protecting group for amines, preventing unwanted reactions at the amine site. The compound can be selectively removed under acidic conditions, allowing for the sequential synthesis of peptides.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Boc-Protected Carbamates

Reactivity and Stability

- Imine vs. Hydroxyl Groups: The conjugated imine in this compound may confer greater electrophilicity compared to hydroxyl-containing analogs like tert-butyl N-(2-hydroxyethyl)carbamate, which is more polar and prone to hydrogen bonding .

- Halogenated Derivatives: tert-Butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate exhibits enhanced reactivity in cross-coupling reactions due to halogen substituents, unlike the non-halogenated parent compound .

Physicochemical Properties

- Thermal Stability : tert-Butyl N-(6-hydroxyhexyl)carbamate has a melting point of 37–41°C, whereas tert-butyl N,N-diallylcarbamate is liquid at room temperature, reflecting differences in molecular rigidity .

- Solubility : Hydrophilic derivatives (e.g., hydroxyethyl or hydroxyhexyl) exhibit improved aqueous solubility compared to aromatic or aliphatic imine derivatives.

Industrial and Pharmaceutical Relevance

- Drug Development : Halogenated and sulfonylated analogs (e.g., tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate) are critical intermediates in sulfonamide-based drug synthesis .

- Material Science : tert-Butyl N,N-diallylcarbamate’s allyl groups enable participation in radical polymerization, a feature absent in the imine derivative .

Biological Activity

Tert-butyl N-(butan-2-ylideneamino)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antifungal applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H20N2O2

- Molecular Weight : 216.29 g/mol

- SMILES Notation : CC(C)(C)OC(=O)NCC(=C)C

Anti-inflammatory Activity

Research has indicated that carbamate derivatives, including this compound, exhibit significant anti-inflammatory properties. A study evaluated various substituted phenylcarbamate derivatives for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results showed that several derivatives exhibited promising anti-inflammatory activity, with inhibition percentages comparable to standard drugs like indomethacin .

Table 1: Anti-inflammatory Activity of Carbamate Derivatives

| Compound | Percentage Inhibition (%) | Standard Drug Comparison |

|---|---|---|

| 4a | 54.239 | Comparable to Indomethacin |

| 4i | 54.130 | Comparable to Indomethacin |

| Control | 0 | - |

The mechanism of action is believed to involve selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammatory processes, while sparing cyclooxygenase-1 (COX-1), which protects the gastrointestinal tract .

Antifungal Activity

In addition to anti-inflammatory effects, carbamate derivatives have also been assessed for antifungal activity. A study designed and synthesized threoninamide carbamate derivatives and tested them against various fungi. Some compounds demonstrated moderate to high antifungal activity against Phytophthora capsici, with effective concentrations (EC50) ranging from 3.74 to 9.76 μg/mL .

Table 2: Antifungal Activity of Carbamate Derivatives

| Compound | Target Organism | EC50 (μg/mL) |

|---|---|---|

| I-1 | Pseudoperonospora cubensis | >50% control |

| I-7 | Sclerotinia sclerotiorum | 3.74 |

| I-10 | P. capsici | <1 |

These findings highlight the potential of this compound as a lead compound for developing new antifungal agents.

The biological activities of carbamate derivatives are largely attributed to their ability to interact with specific biological targets. For instance, in anti-inflammatory applications, these compounds inhibit COX enzymes, thus reducing the production of pro-inflammatory prostaglandins. In antifungal applications, the mechanism may involve disrupting fungal cell wall synthesis or function.

Case Studies

A notable case study involved the synthesis and testing of various carbamate derivatives for their biological activities. The results indicated that modifications in the chemical structure could enhance both anti-inflammatory and antifungal properties, suggesting a structure-activity relationship that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(butan-2-ylideneamino)carbamate, and what coupling reagents are typically employed?

- Methodological Answer : The compound is synthesized via condensation reactions. A common approach involves coupling tert-butyl carbamate derivatives with appropriate amines or imines. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling reagents for forming carbamate linkages under inert conditions (e.g., nitrogen atmosphere). Post-reaction purification is typically achieved using column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures) .

Q. How should researchers purify and characterize tert-butyl N-(butan-2-ylideneamino)carbamate?

- Methodological Answer :

- Purification : Use flash column chromatography with silica gel (mesh size 230–400) and a solvent gradient (e.g., 20–50% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.3–0.5).

- Characterization : Employ NMR (¹H/¹³C) to confirm the carbamate backbone and imine protons (δ 8.1–8.5 ppm for N-H). Mass spectrometry (ESI-MS or HRMS) verifies molecular weight (±2 ppm accuracy). FT-IR can identify carbonyl stretches (~1680–1720 cm⁻¹) .

Q. What are the key stability considerations for handling tert-butyl N-(butan-2-ylideneamino)carbamate in laboratory settings?

- Methodological Answer : The compound is stable under inert, dry conditions but hydrolyzes in the presence of strong acids/bases. Store at 2–8°C in amber vials under nitrogen. Avoid prolonged exposure to moisture or light. Reactivity with oxidizing agents (e.g., peroxides) may generate hazardous byproducts; use inert solvents (e.g., dry THF or DCM) for reactions .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in tert-butyl N-(butan-2-ylideneamino)carbamate derivatives?

- Methodological Answer :

- Structure Solution : Use SHELXD (direct methods) or SIR97 (statistical approaches) for phase determination from X-ray diffraction data. For twinned crystals, employ SHELXL for twin refinement (HKLF5 format) .

- Visualization : Generate ORTEP diagrams (e.g., ORTEP-3 ) to analyze thermal ellipsoids and hydrogen bonding. Refinement in SHELXL includes constraints for disordered tert-butyl groups .

Q. What strategies mitigate data contradictions in spectroscopic vs. crystallographic analyses of carbamate derivatives?

- Methodological Answer :

- NMR-Crystallography Discrepancies : Compare solution-state NMR (dynamic conformers) with solid-state structures. Use CASTEP (DFT-based NMR prediction) to simulate chemical shifts from crystallographic coordinates.

- Mass Spec Anomalies : Cross-validate with high-resolution data (HRMS) and isotopic patterns. For polymorphic forms, pair PXRD with DSC to correlate thermal stability and crystal packing .

Q. How can diastereoselective synthesis be optimized for tert-butyl carbamate derivatives with chiral centers?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during imine formation.

- Reaction Monitoring : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) to track enantiomeric excess.

- Kinetic Control : Lower reaction temperatures (−20°C) favor kinetic products, while thermodynamic conditions (reflux) may invert selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.